molecular formula C18H10Cl2F4N4O2S2 B2874456 2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide CAS No. 389072-99-5

2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Cat. No.: B2874456
CAS No.: 389072-99-5
M. Wt: 525.32
InChI Key: VPXYYVFTCWEXFU-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a synthetically produced organic compound featuring a complex molecular structure incorporating multiple heterocyclic rings and halogen substituents. This intricate architecture suggests potential for high biological activity and selectivity, making it a candidate for investigative applications in medicinal chemistry and drug discovery research. Its structural profile, which includes a 1,3,4-thiadiazole core linked to substituted benzamide groups, indicates that it may be of significant interest for studying enzyme inhibition, particularly against kinases or other ATP-binding proteins involved in cellular signaling pathways. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or as a pharmacological tool to probe biological mechanisms in disease models. This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for hazardous chemicals.

Properties

IUPAC Name

2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F4N4O2S2/c19-9-5-4-8(18(22,23)24)6-12(9)25-13(29)7-31-17-28-27-16(32-17)26-15(30)14-10(20)2-1-3-11(14)21/h1-6H,7H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXYYVFTCWEXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, particularly in the context of anticancer properties, antimicrobial effects, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chloro and Fluoro Substituents : These halogen groups often contribute to increased biological activity and selectivity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound .

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

  • Cell Line Studies : Experiments have demonstrated that derivatives with a thiadiazole core significantly inhibit cancer cell proliferation. In a recent study, compounds similar to the target compound showed IC50 values below 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells .
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to increase the percentage of cells in the G0/G1 phase while decreasing those in G2 + M phases after treatment .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate notable antimicrobial effects:

  • Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
  • Synergistic Effects : When combined with other antibiotics, these compounds may enhance efficacy through synergistic mechanisms, potentially reducing required dosages and minimizing resistance development .

Case Studies

  • Study on Anticancer Properties :
    • A series of thiadiazole derivatives were synthesized and tested for anticancer activity. The most potent derivative exhibited an IC50 value of 1.61 µg/mL against A431 cells (human epidermoid carcinoma), significantly outperforming standard chemotherapeutics like doxorubicin .
    • Table 1: Anticancer Activity of Thiadiazole Derivatives
      CompoundCell LineIC50 (µg/mL)
      Compound 1MCF-75.00
      Compound 2LoVo3.25
      Target CompoundA4311.61
  • Study on Antimicrobial Effects :
    • In vitro tests demonstrated that certain thiadiazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
    • Table 2: Antimicrobial Activity of Thiadiazole Derivatives
      Bacterial StrainMIC (µg/mL)
      E. coli20
      S. aureus15
      P. aeruginosa30

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
2-Chloro-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide 1,3,4-Thiadiazole Chloro, trifluoromethyl, benzamide, fluoro Not specified (inferred: antimicrobial/anticonvulsant) N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Chloro, methylphenyl, benzylidene Insecticidal, fungicidal
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (Compound 4c) 1,3,4-Thiadiazole Chloro, phenoxy, ethylamine Anticonvulsant (ED50: 20.11 mg/kg in MES)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole Trichloroethyl, acetamide, phenyl Intermediate in heterocyclic synthesis
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide Benzothiadiazole Chloro, fluoro, thiophenecarboxamide Not specified (structural analog)
Physicochemical Properties
  • Electronic Effects : Chloro and fluoro substituents alter electron density on the thiadiazole ring, influencing reactivity in nucleophilic substitutions or hydrogen bonding .

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